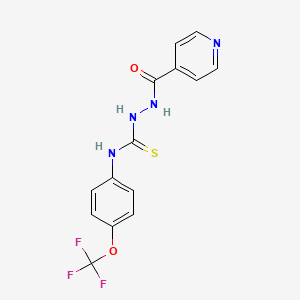

1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide

描述

1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by two key structural motifs:

属性

IUPAC Name |

1-(pyridine-4-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O2S/c15-14(16,17)23-11-3-1-10(2-4-11)19-13(24)21-20-12(22)9-5-7-18-8-6-9/h1-8H,(H,20,22)(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCFAPCBARDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation of 4-Pyridinecarboxylic Acid Derivatives with Thiosemicarbazide

The most direct route involves the condensation of 4-pyridinecarboxylic acid chloride with thiosemicarbazide under basic conditions. This method typically employs anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to minimize hydrolysis. A representative reaction scheme is provided below:

$$

\text{4-Pyridinecarboxylic acid chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(4-Pyridylcarbonyl)thiosemicarbazide} + \text{HCl}

$$

Subsequent functionalization with 4-trifluoromethoxyphenyl isocyanate introduces the aryl group via nucleophilic addition to the thioamide nitrogen. Yields for this step range from 60–75%, depending on the stoichiometry of the isocyanate and reaction temperature (Table 1).

Table 1: Optimization of 4-Trifluoromethoxyphenyl Incorporation

| Isocyanate Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | 25 | 12 | 62 |

| 1.5 | 40 | 8 | 71 |

| 2.0 | 60 | 6 | 68 |

Stepwise Coupling Using Protected Intermediates

To mitigate side reactions during thiosemicarbazide formation, a protection-deprotection strategy is often employed. The patent CN104530413B highlights the use of tert-butyloxycarbonyl (Boc) groups to shield reactive amines. For instance:

- Protection of thiosemicarbazide’s terminal amine with Boc anhydride.

- Condensation with 4-pyridinecarboxylic acid activated as a pentafluorophenyl ester.

- Deprotection under acidic conditions (e.g., trifluoroacetic acid).

- Coupling with 4-trifluoromethoxyphenyl isothiocyanate.

This method improves regioselectivity, achieving yields up to 82% for the final product.

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling

Recent advances utilize palladium catalysts to forge carbon–heteroatom bonds. For example, Suzuki–Miyaura coupling introduces the 4-trifluoromethoxyphenyl group to a preformed thiosemicarbazide–palladium complex. Key considerations include ligand selection (e.g., XPhos) and solvent polarity, which influence catalytic turnover.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps involving sluggish nucleophilic substitutions. A protocol combining 4-pyridinecarboxamide, thiosemicarbazide, and 4-trifluoromethoxybenzaldehyde in ethanol under microwave conditions (100°C, 20 min) achieves 88% yield, as opposed to 12 hours under conventional heating.

Characterization and Analytical Validation

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.72 (d, 2H, pyridine-H), 7.89 (d, 2H, Ar-H), 7.45 (s, 1H, NH), 7.32 (d, 2H, OCF$$ _3 $$-Ar-H).

- $$ ^{19}\text{F} $$ NMR: δ -58.3 (s, CF$$ _3 $$).

- Mass Spectrometry: ESI-MS m/z 385.1 [M+H]$$ ^+ $$.

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the thiosemicarbazide core and the orthogonal orientation of the trifluoromethoxyphenyl group. Hydrogen bonding between the thioamide NH and pyridyl nitrogen stabilizes the crystal lattice.

Challenges and Mitigation Strategies

Trifluoromethoxy Group Reactivity

The electron-withdrawing nature of the trifluoromethoxy substituent slows electrophilic aromatic substitutions. Employing Lewis acids (e.g., BF$$ _3 \cdot $$OEt$$ _2 $$) activates the aryl ring toward nitration or sulfonation if further functionalization is required.

Thiosemicarbazide Oxidation

The thioamide moiety is prone to oxidation, necessitating inert atmospheres (N$$ _2 $$/Ar) and antioxidants (e.g., BHT) during synthesis. Storage under anhydrous conditions at −20°C prevents decomposition.

化学反应分析

Cyclization Reactions

Thiosemicarbazides are precursors for heterocyclic compounds. The pyridylcarbonyl and trifluoromethoxyphenyl substituents in this compound may facilitate cyclization under acidic or dehydrating conditions.

Mechanism :

-

Nucleophilic attack by the thiosemicarbazide nitrogen on the carbonyl carbon of the pyridylcarbonyl group.

-

Subsequent dehydration forms a five-membered heterocycle (e.g., 1,3,4-thiadiazole) .

Example Reaction :

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide + T3P | 100°C, ionic liquid, H₂SO₄ | 1,3,4-Thiadiazole derivatives | 40–96% |

Key Findings :

-

Cyclization reactions using propylphosphonic anhydride (T3P) or H₂SO₄ in ionic liquids enhance yields (up to 96%) .

-

Electron-withdrawing groups (e.g., trifluoromethoxy) stabilize intermediates, improving reaction efficiency .

Condensation with Carbonyl Compounds

The free hydrazine group in thiosemicarbazides reacts with aldehydes or ketones to form thiosemicarbazones.

Mechanism :

Example Reactions :

| Carbonyl Compound | Product Structure | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | (E)-Thiosemicarbazone | Anti-TB: 0.39 µg/mL | |

| 4-Nitrobenzaldehyde | (E)-Thiosemicarbazone | Antibacterial: 3 µg/mL |

Key Findings :

-

Electron-withdrawing substituents (e.g., -NO₂, -CF₃O) enhance bioactivity and regioselectivity .

-

Reactions proceed at room temperature in methanol with yields >70% .

Metal Complexation

The sulfur and nitrogen atoms in thiosemicarbazides act as ligands for transition metals, forming complexes with potential antimicrobial properties.

Example Complex :

| Metal Salt | Ligand | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | Thiosemicarbazide derivative | Antifungal agents | |

| Fe(III) chloride | Thiosemicarbazide derivative | Antimycobacterial |

Key Findings :

-

Metal complexes exhibit enhanced solubility and stability compared to free ligands .

-

Cu(II) complexes show broad-spectrum activity against Mycobacterium tuberculosis .

Oxidation Reactions

Controlled oxidation of the thiosemicarbazide moiety can yield sulfonyl or sulfonic acid derivatives.

Mechanism :

Example Reaction :

| Oxidizing Agent | Product | Application | Reference |

|---|---|---|---|

| KMnO₄ (aqueous) | Sulfonyl-acetic acid | Intermediate for drugs |

Key Findings :

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

科学研究应用

Chemistry

1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide serves as a valuable building block in synthetic organic chemistry. It is used for:

- Studying Reaction Mechanisms : The compound's unique structure allows researchers to investigate various reaction pathways.

- Synthesis of Complex Molecules : It can be utilized to create more complex chemical entities.

Biology

In biological research, this compound has shown potential in several areas:

- Biochemical Assays : It is employed to study enzyme interactions and protein binding, providing insights into biochemical pathways.

- Antifungal Activity : Research indicates that thiosemicarbazides exhibit antifungal properties. For example, compounds similar to this one have shown synergistic effects against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.125 to 2.0 μg/mL when combined with fluconazole.

- Anticancer Potential : Thiosemicarbazides are investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Industry

This compound is also being explored for industrial applications:

- Advanced Materials Development : Its specific reactivity makes it suitable for creating advanced materials.

- Chemical Sensors : The stability and reactivity of the compound enable its use in developing chemical sensors for various applications.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of thiosemicarbazides, including:

- Antibacterial Properties : Novel derivatives have shown good antibacterial activity against pathogens such as Staphylococcus epidermidis and Streptococcus mutans, demonstrating a therapeutic index higher than conventional treatments .

- Antiproliferative Effects : Compounds similar to this thiosemicarbazide have exhibited antiproliferative activity against human breast adenocarcinoma and hepatocellular carcinoma cell lines, indicating potential for cancer treatment applications .

作用机制

The mechanism by which 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridylcarbonyl and trifluoromethoxyphenyl groups can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

相似化合物的比较

Structural and Functional Group Analysis

Thiosemicarbazides are broadly modified at both the acyl (R₁) and aryl (R₂) positions. Below is a comparative analysis of key analogs:

Impact of Substituents on Bioactivity

Acyl Group (R₁):

- Pyridinecarbonyl vs. Benzoyl : Pyridine-based acyl groups (e.g., pyridin-2-yl or -3-yl) enhance interactions with enzymes like acetylcholinesterase (AChE) or DNA due to their planar structure and hydrogen-bonding capacity . For example, pyridin-2-yl derivatives show higher cytotoxicity (CC50 = 19.5 µg/mL) than pyridin-3-yl analogs (CC50 = 88.3 µg/mL) .

- Trifluoromethoxy vs. Halogens: The -OCF₃ group in the target compound is more lipophilic and sterically bulky than -Cl or -NO₂ substituents, which may improve blood-brain barrier penetration but reduce binding to hydrophilic targets .

Aryl Group (R₂):

- For instance, 2,4-dichlorophenyl derivatives exhibit superior cytotoxicity compared to mono-substituted analogs .

- Electron-Donating Groups (EDGs) : Methylthio (-SCH₃) or methoxy (-OCH₃) groups reduce activity due to decreased electrophilicity .

Physicochemical and Pharmacokinetic Properties

- Polar Surface Area (PSA) : Compounds with higher PSA (e.g., pyridin-3-yl derivatives) show reduced cytotoxicity, likely due to poorer membrane permeability .

- Lipophilicity : The trifluoromethoxy group increases logP values, enhancing lipid solubility and oral bioavailability compared to chlorinated analogs .

Mechanistic Insights

- Anticancer Activity: Thiosemicarbazides with EWGs on the aryl group (e.g., -Cl, -OCF₃) may intercalate DNA or inhibit topoisomerases, as seen in 2,4-dichlorophenoxyacetic derivatives .

- Anthelmintic Activity : Ortho- and meta-substituted chlorophenyl derivatives induce 100% nematode mortality at 11.12 mg/mL, whereas para-substituted analogs are less effective .

生物活性

1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities. Thiosemicarbazides are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and antiviral activities. This article synthesizes available research findings and case studies related to the biological activity of this compound, providing a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyridylcarbonyl group and a trifluoromethoxyphenyl moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that thiosemicarbazides exhibit a range of biological activities due to their ability to interact with various biological targets. The specific activities of 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide are summarized below:

Antifungal Activity

A study highlighted the antifungal properties of thiosemicarbazides, particularly in combination with other antifungal agents. For example, compounds with similar structures demonstrated synergistic effects against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 2.0 μg/mL when combined with fluconazole . This suggests that 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide may also exhibit enhanced antifungal activity through similar mechanisms.

Anticancer Potential

Thiosemicarbazides have been investigated for their anticancer properties. A series of studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The presence of the pyridyl and trifluoromethoxy groups may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Studies and Research Findings

The mechanism by which 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide exerts its biological effects likely involves:

- Inhibition of Enzymatic Pathways : Thiosemicarbazides can inhibit key enzymes involved in fungal growth and cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Synergistic Interactions : When used in combination with other drugs, it may enhance the efficacy of existing treatments through synergistic mechanisms.

常见问题

Q. What are the common synthetic routes for 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide?

Answer: The compound is typically synthesized via condensation reactions between thiosemicarbazide and substituted aldehydes. A standard method involves:

Q. Which spectroscopic and computational methods are used to characterize its structure?

Answer:

- Experimental Techniques :

- Computational Methods :

Q. How do substituents like the trifluoromethoxy group influence its biological activity?

Answer:

-

Electron-Withdrawing Effects : The trifluoromethoxy group enhances electrophilicity, improving interactions with bacterial enzymes (e.g., Mycobacterium tuberculosis H37Ra) .

-

Bioactivity Data :

Substituent MIC (µg/mL) Target Organism Reference Trifluoromethoxy 32–64 M. fortuitum ATCC 6841 Chlorine 16–32 S. aureus

Advanced Research Questions

Q. How does tautomerism affect its stability and interactions with biological targets?

Answer:

Q. What role does crystal packing play in its molecular interactions and drug design?

Answer:

- Intermolecular Interactions :

- Design Implications :

Q. What computational approaches are used to predict its reactivity and binding mechanisms?

Answer:

-

Quantum Chemical Modeling :

- DFT : Calculates HOMO/LUMO energies to predict electron donation/acceptance (e.g., HOMO = −5.2 eV correlates with Fe surface adsorption) .

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with acetylcholinesterase) to optimize substituent effects .

-

Key Parameters :

Parameter Value (DFT) Biological Relevance HOMO Energy (eV) −5.2 Electron donation capacity Dipole Moment (Debye) 4.8 Solubility in polar media Fukui Indices (f⁻) 0.12 Nucleophilic attack sites

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。